molecular formula C15H22ClNO B1614155 2-Chloro-4-decanoylpyridine CAS No. 898784-76-4

2-Chloro-4-decanoylpyridine

Cat. No. B1614155
CAS RN: 898784-76-4
M. Wt: 267.79 g/mol
InChI Key: RIGFWOJNJHYVIN-UHFFFAOYSA-N
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Description

2-Chloro-4-decanoylpyridine is a chemical compound with the CAS Number: 898784-76-4 and a molecular weight of 267.8 . Its IUPAC name is 1-(2-chloro-4-pyridinyl)-1-decanone .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-decanoylpyridine is represented by the linear formula C15H22ClNO . The InChI code for this compound is 1S/C15H22ClNO/c1-2-3-4-5-6-7-8-9-14(18)13-10-11-17-15(16)12-13/h10-12H,2-9H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-4-decanoylpyridine are not available, similar compounds such as 2-chloro-4-anilinoquinazoline-chalcones have been used in the synthesis of quinazoline-based pyrimidodiazepines .

Scientific Research Applications

2-Chloro-4-decanoylpyridine: A Comprehensive Analysis of Scientific Research Applications

Glycosyltransferase-Catalyzed Sugar Synthesis: 2-Chloro-4-decanoylpyridine may be utilized in the field of enzymatic sugar synthesis. Glycosyltransferases are enzymes that facilitate the transfer of sugar moieties to acceptor molecules, and compounds like 2-chloro-4-decanoylpyridine could serve as glycoside donors in these reactions. This application is crucial for the combinatorial synthesis of diverse nucleotide diphosphate (NDP) sugars, which are essential for various biological processes .

Anti-Inflammatory Drug Development: The structural similarity of 2-chloro-4-decanoylpyridine to pyrimidines suggests its potential role in anti-inflammatory drug development. Pyrimidines have been shown to inhibit key inflammatory mediators, which could imply that derivatives of 2-chloro-4-decanoylpyridine might also possess anti-inflammatory properties .

Microwave-Assisted Organic Synthesis: The compound’s reactivity under microwave (MW) irradiation could be harnessed for the synthesis of anilinopyrimidine derivatives. This method is valued for its efficiency and the ability to produce novel compounds, which could have implications in pharmaceuticals and materials science .

Mechanism of Action

Target of Action

It is known that similar compounds interact with dna and various receptors such as egfr and vegfr-2 . These targets play crucial roles in cellular processes, including cell proliferation and survival.

Mode of Action

It is suggested that the compound may interact with its targets through binding . This interaction can lead to changes in the target’s function, potentially influencing cellular processes.

Biochemical Pathways

The hnp gene cluster is suspected to be involved in this catabolism . This pathway could have downstream effects on various cellular processes.

Result of Action

It is suggested that the compound may have anticancer activity, with some derivatives showing high antiproliferative activity against various cancer cell lines . This suggests that the compound could influence cell proliferation and survival.

properties

IUPAC Name

1-(2-chloropyridin-4-yl)decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c1-2-3-4-5-6-7-8-9-14(18)13-10-11-17-15(16)12-13/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGFWOJNJHYVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642139
Record name 1-(2-Chloropyridin-4-yl)decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898784-76-4
Record name 1-(2-Chloropyridin-4-yl)decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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